An In-depth Technical Guide to the Chemical Properties and Stability of N-Boc-piperazine
An In-depth Technical Guide to the Chemical Properties and Stability of N-Boc-piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-piperazine (N-Boc-piperazine) is a critical building block in modern organic and medicinal chemistry. Its unique structural features, combining a reactive secondary amine and a protected primary amine within a piperazine scaffold, make it an invaluable intermediate in the synthesis of a wide array of pharmaceuticals and biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group offers robust stability under various conditions while allowing for facile deprotection under specific acidic environments, enabling selective functionalization of the piperazine ring. This technical guide provides a comprehensive overview of the chemical properties, stability profile, and key synthetic applications of N-Boc-piperazine, tailored for professionals in research and drug development.
Core Chemical and Physical Properties
N-Boc-piperazine is typically a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in Table 1 for easy reference and comparison.
Table 1: Physicochemical Properties of N-Boc-piperazine
| Property | Value | References |
| Molecular Formula | C₉H₁₈N₂O₂ | [1] |
| Molecular Weight | 186.25 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 43-47 °C | [2] |
| Boiling Point | 258 °C at 760 mmHg | [1] |
| Density | 1.03 g/cm³ | [1] |
| pKa (predicted) | 8.45 ± 0.10 | [3] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate, and DMSO. Less soluble in water. | [1] |
| CAS Number | 57260-71-6 | [1] |
Stability and Storage
The stability of N-Boc-piperazine is a critical consideration for its storage and handling in a laboratory setting. Generally, the compound is stable under standard conditions.
General Stability: N-Boc-piperazine is considered a stable compound under normal storage conditions.[4] However, it is sensitive to air and should be stored under an inert atmosphere.[3] For optimal preservation, it is recommended to store the compound in a cool, dry, and dark place, with refrigeration (2-8 °C) being ideal.[2]
pH Stability: The Boc protecting group is known to be labile under acidic conditions. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily cleave the Boc group, yielding the free piperazine.[5] Conversely, the Boc group is generally stable to basic conditions, allowing for selective reactions at other sites of a molecule.[6]
Thermal Stability: While specific studies on the thermal degradation of N-Boc-piperazine are not extensively documented, studies on the parent piperazine molecule show that thermal degradation can occur at elevated temperatures (135-175 °C), with the rate being dependent on factors such as concentration and the presence of CO₂. It is advisable to avoid prolonged exposure of N-Boc-piperazine to high temperatures to prevent potential degradation.
Incompatibility: N-Boc-piperazine should be kept away from strong oxidizing agents, as these can lead to degradation.[4]
Experimental Protocols
Forced Degradation Study Protocol for N-Boc-piperazine
Forced degradation studies are essential to establish the intrinsic stability of a drug intermediate and to develop stability-indicating analytical methods. The following is a general protocol for conducting a forced degradation study on N-Boc-piperazine.
Objective: To identify potential degradation products of N-Boc-piperazine under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).
Materials:
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N-Boc-piperazine
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3% v/v)
-
High-purity water
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Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
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Suitable buffer for HPLC mobile phase
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HPLC system with UV or PDA detector
-
LC-MS system for identification of degradation products
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of N-Boc-piperazine in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Analyze the samples by HPLC.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature in the dark.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Thermal Degradation:
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Place a solid sample of N-Boc-piperazine in an oven at a controlled temperature (e.g., 70 °C).
-
Also, expose a solution of N-Boc-piperazine to the same temperature.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of N-Boc-piperazine to UV and visible light in a photostability chamber, as per ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze the samples at appropriate time points by HPLC.
-
-
Analysis:
-
Develop a stability-indicating HPLC method capable of separating N-Boc-piperazine from its degradation products. A C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (acetonitrile or methanol) is a common starting point.
-
Quantify the amount of N-Boc-piperazine remaining and the percentage of each degradation product formed.
-
Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
Data Presentation: The results of the forced degradation study should be summarized in a table, showing the percentage of degradation under each stress condition and the retention times of the major degradation products.
Table 2: Example Data Presentation for Forced Degradation Study
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation of N-Boc-piperazine | Retention Times of Major Degradants (min) |
| 0.1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | RT | ||
| Thermal (Solid) | 48 | 70 | ||
| Photolytic | - | - |
Key Synthetic Applications and Workflows
N-Boc-piperazine is a versatile reagent used in a multitude of chemical transformations. Below are some of the key experimental workflows involving this compound.
Boc-Deprotection Workflow
The removal of the Boc group is a fundamental step to unmask the secondary amine for further reactions.
Caption: Workflow for the acidic deprotection of N-Boc-piperazine.
Buchwald-Hartwig Amination Workflow
N-Boc-piperazine is frequently used as a coupling partner in palladium-catalyzed C-N bond formation reactions.
Caption: General workflow for Buchwald-Hartwig amination using N-Boc-piperazine.
Signaling Pathways of Drugs Derived from N-Boc-piperazine
N-Boc-piperazine is a key starting material for the synthesis of several important drugs. Understanding the signaling pathways these drugs modulate is crucial for drug development professionals.
KIT and PDGFRA Signaling Pathway (Target of Avapritinib)
Avapritinib, a kinase inhibitor used to treat gastrointestinal stromal tumors (GIST), is synthesized using N-Boc-piperazine. It targets mutant forms of KIT and PDGFRA receptor tyrosine kinases.
Caption: Simplified KIT and PDGFRA signaling pathways inhibited by Avapritinib.[7][8]
Serotonin Receptor Signaling (Target of Trazodone/Veratrazodone)
Veratrazodone, a derivative of Trazodone, is another example of a drug synthesized using N-Boc-piperazine. These drugs act as serotonin antagonists and reuptake inhibitors (SARIs).
Caption: Mechanism of action of Trazodone/Veratrazodone as a serotonin antagonist and reuptake inhibitor.[9][10][11][12][13]
Conclusion
N-Boc-piperazine is a cornerstone intermediate for the synthesis of complex nitrogen-containing molecules, particularly in the pharmaceutical industry. Its well-defined chemical properties and predictable reactivity make it a reliable and versatile tool for medicinal chemists. A thorough understanding of its stability, handling requirements, and diverse applications is paramount for its effective utilization in the development of novel therapeutics. This guide provides a foundational understanding for researchers and developers, enabling them to leverage the full potential of this important synthetic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Boc-ピペラジン ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 4. Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jgtps.com [jgtps.com]
- 6. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Early and Next-Generation KIT/PDGFRA Kinase Inhibitors and the Future of Treatment for Advanced Gastrointestinal Stromal Tumor [frontiersin.org]
- 9. droracle.ai [droracle.ai]
- 10. dl.icdst.org [dl.icdst.org]
- 11. psychdb.com [psychdb.com]
- 12. Trazodone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Trazodone Hydrochloride? [synapse.patsnap.com]
